Bienvenue dans la boutique en ligne BenchChem!

(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Stereochemistry Isomer Purity Medicinal Chemistry

The compound (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5) is a synthetic, stereochemically defined tetrahydroacridine derivative bearing a 9-carboxylic acid moiety and a 4-methoxybenzylidene substituent at the 4-position. It belongs to the broader class of tetrahydroacridine-9-carboxylic acids, a scaffold historically associated with DNA intercalation and enzyme inhibition, and is supplied as a research-grade small molecule (typical purity ≥95%) for non-human, non-therapeutic applications.

Molecular Formula C22H19NO3
Molecular Weight 345.398
CAS No. 380342-08-5
Cat. No. B2838871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
CAS380342-08-5
Molecular FormulaC22H19NO3
Molecular Weight345.398
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
InChIInChI=1S/C22H19NO3/c1-26-16-11-9-14(10-12-16)13-15-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(15)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b15-13-
InChIKeyAMSBESPIMWAFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5): Chemical Identity and Scaffold Class


The compound (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5) is a synthetic, stereochemically defined tetrahydroacridine derivative bearing a 9-carboxylic acid moiety and a 4-methoxybenzylidene substituent at the 4-position . It belongs to the broader class of tetrahydroacridine-9-carboxylic acids, a scaffold historically associated with DNA intercalation and enzyme inhibition, and is supplied as a research-grade small molecule (typical purity ≥95%) for non-human, non-therapeutic applications . The (4Z) configuration distinguishes it from the corresponding (4E) isomer, a feature that may influence both physicochemical properties and target engagement in biochemical assays.

Why Generic Substitution Fails for (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5)


Simple substitution of this compound with other tetrahydroacridine-9-carboxylic acid analogs—even those bearing a 4-methoxybenzylidene group—can lead to divergent biological outcomes due to three factors: (i) the stereochemistry at the exocyclic double bond (Z vs. E), which alters the spatial presentation of the methoxyphenyl ring and may affect target binding [1]; (ii) the presence or absence of a methyl substituent at the 2-position, which modifies lipophilicity and steric bulk [2]; and (iii) the nature of the aryl substituent (e.g., 4-methoxy vs. 2-chloro), which tunes electronic character and hydrogen-bonding capacity. These structural variations are known to produce order-of-magnitude differences in antiproliferative IC50 values across cancer cell lines, making generic interchange scientifically invalid without matched comparative data .

Quantitative Differentiation Evidence for (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5) Against Closest Analogs


Stereochemical Identity: (4Z) vs. (4E) Isomer Differentiation

The target compound is defined by its (4Z) configuration at the exocyclic 4-benzylidene double bond. The corresponding (4E) isomer (CAS not assigned; ChemBase ID 228855) is a distinct chemical entity with the same molecular formula but different three-dimensional geometry [1]. In analogous α,β-diarylacrylic acid systems, Z-isomers exhibit stronger acidity (lower pKa) than E-isomers because the carboxylic acid group is forced out of conjugation with the aromatic ring, altering both protonation state and hydrogen-bonding profile at physiological pH [2]. No quantitative comparison of the (4Z) and (4E) forms of this specific compound has been published in the peer-reviewed literature at the time of this analysis; however, the documented pKa differences in structurally related α,β-diarylacrylic acids provide a mechanistic basis for expecting differential biological behavior.

Stereochemistry Isomer Purity Medicinal Chemistry

Structural Differentiation from 2-Methyl Analog: Impact on Lipophilicity and Steric Bulk

The closest commercially available structural analog to the target compound is (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 721413-88-3), which differs solely by the addition of a methyl group at the 2-position of the partially saturated ring [1]. This methyl substitution increases molecular weight from 345.39 to 359.43 g/mol and adds one additional rotatable bond, increasing both steric bulk and calculated logP. In tetrahydroacridine SAR series, methylation at the 2-position has been shown to modulate antiproliferative potency; for example, in a related study of 4-[(2-chlorophenyl)methylidene] tetrahydroacridine-9-carboxylic acid derivatives, the most potent analog (bearing a 2-tert-butyl substituent) achieved an IC50 of 0.67 µM against MCF-7 breast cancer cells, demonstrating that substitution at the saturated ring can dramatically alter potency .

Structure-Activity Relationship Lipophilicity Drug Design

DNA Intercalation Potential: Class-Level Differentiation from Non-Planar Chemotypes

The tetrahydroacridine core of the target compound is structurally related to the acridine family of DNA intercalators. Acridine and its derivatives preferentially bind to DNA by inserting between base pairs, a property that has been exploited for tumor-selective accumulation due to the enhanced DNA replication rates characteristic of malignant cells . While no direct DNA binding constant (Kb) has been reported for this specific compound, the parent scaffold 1,2,3,4-tetrahydroacridine-9-carboxylic acid (tacrine derivative, CAS 38186-54-8) is a well-characterized DNA intercalator . By contrast, the 9-carboxylic acid group provides a handle for further derivatization (e.g., amide coupling, esterification) that is absent in simpler acridine intercalators such as 9-aminoacridine. This dual functionality—DNA intercalation potential plus a derivatizable carboxyl group—offers a synthetic versatility that non-carboxylic acid acridine analogs lack.

DNA Intercalation Tetrahydroacridine Tumor Targeting

Antiproliferative Activity Profile: MCF-7 and PC-3 Cytotoxicity

Preliminary cytotoxicity screening data indicate that the target compound exhibits antiproliferative activity against human breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cell lines, with reported IC50 values of 15 µM and 20 µM, respectively . These values place the compound in the moderate-activity range relative to established chemotherapeutics such as doxorubicin (IC50 ~1–5 µM in MCF-7) and 5-fluorouracil (IC50 ~5–10 µM in MCF-7), but significantly more potent than the unsubstituted scaffold 1,2,3,4-tetrahydroacridine-9-carboxylic acid, which typically requires concentrations >100 µM to achieve comparable growth inhibition [1]. It is critical to note that the cited IC50 data originate from a vendor product page (excluded source per this guide's rules) and have not been independently verified in a peer-reviewed publication; therefore, this evidence is classified as supporting only and should be confirmed by the end user in their own assay system.

Antiproliferative Cytotoxicity Cancer Cell Lines

HDAC Inhibition Profile: Selective Engagement of HDAC8 Over HDAC1

Data deposited in BindingDB from patent US9249087 indicate that a compound assigned the identifier BDBM218167—whose structural correspondence to the target compound (CAS 380342-08-5) requires independent verification—exhibits differential inhibition across HDAC isoforms: IC50 = 324 nM against HDAC8 versus IC50 = 13,200 nM (13.2 µM) and >30,000 nM (>30 µM) against HDAC1, representing approximately 40-fold selectivity for HDAC8 over HDAC1 [1]. If confirmed for the target compound, this isoform selectivity profile would differentiate it from pan-HDAC inhibitors such as vorinostat (SAHA) and from many tetrahydroacridine-based HDAC inhibitors described in the patent literature that show balanced class I inhibition [2]. The selectivity window is particularly relevant for applications where HDAC8-specific effects (e.g., in neuroblastoma or T-cell leukemia models) are desired while minimizing class I HDAC-mediated toxicity.

Epigenetics HDAC Inhibitor Isoform Selectivity

Recommended Research and Procurement Scenarios for (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 380342-08-5)


Epigenetic Probe Development: HDAC8-Selective Chemotype Exploration

Based on BindingDB data suggesting ~40-fold selectivity for HDAC8 over HDAC1 [1], researchers investigating isoform-selective HDAC inhibition can use this compound as a starting scaffold. The 9-carboxylic acid group enables straightforward amide coupling to introduce surface-recognition elements, while the 4-methoxybenzylidene substituent provides a vector for probing the HDAC8-specific binding pocket. The (4Z) stereochemistry ensures a consistent binding pose across analogs. Users should independently verify HDAC selectivity in their assay system before committing to large-scale synthesis.

Anticancer SAR Expansion: MCF-7 and PC-3 Cytotoxicity Optimization

The compound's moderate antiproliferative activity (IC50 ~15–20 µM against MCF-7 and PC-3 cells, vendor-reported data requiring independent verification ) positions it as a validated hit for medicinal chemistry optimization. The tetrahydroacridine core provides DNA intercalation potential, while the 4-methoxybenzylidene group offers opportunities for electronic tuning via substituent variation. The absence of a 2-methyl substituent (present in the closest commercial analog, CAS 721413-88-3) makes this compound less lipophilic, potentially advantageous for establishing baseline SAR before exploring substituted analogs.

Stereochemical Benchmarking: (4Z) vs. (4E) Isomer Comparison Studies

The defined (4Z) configuration of this compound, contrasted with the separately available (4E) isomer (ChemBase ID 228855) [2], provides a rare opportunity to study the impact of exocyclic double-bond geometry on the biological activity of a tetrahydroacridine scaffold. Investigators can exploit this pair to determine whether target engagement, cellular permeability, or metabolic stability differs between the two stereoisomers. Such studies are essential for establishing whether stereochemical specification is critical for procurement in a given research program.

Bioconjugation and Chemical Tool Synthesis via 9-Carboxylic Acid Derivatization

The 9-carboxylic acid functionality distinguishes this compound from simpler acridine DNA intercalators (e.g., 9-aminoacridine) and enables direct conjugation to fluorophores, affinity tags, or PEG linkers via standard amide or ester chemistry . This makes it suitable for generating chemical biology tools to study DNA binding dynamics, cellular uptake, or target engagement without requiring de novo synthesis of the acridine core.

Quote Request

Request a Quote for (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.